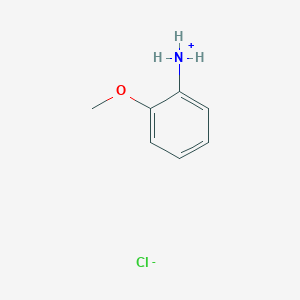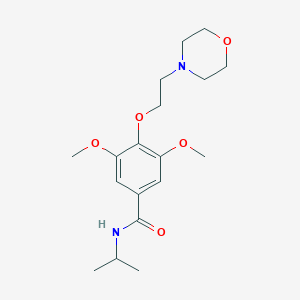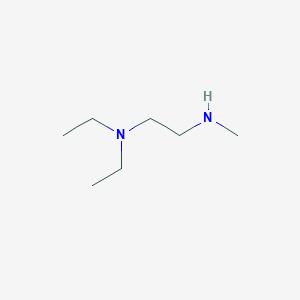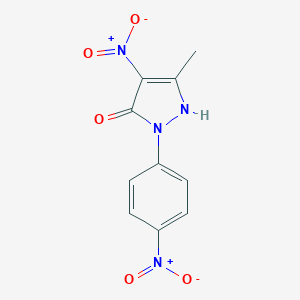
3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol, commonly known as MNPNP, is a chemical compound that belongs to the pyrazolone family. MNPNP is a yellow crystalline powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. MNPNP has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of MNPNP is not well understood. However, it is believed that MNPNP interacts with metal ions through the nitro and pyrazolone groups, leading to changes in its fluorescence properties.
Efectos Bioquímicos Y Fisiológicos
MNPNP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in certain cell lines and in zebrafish embryos.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MNPNP in lab experiments is its high sensitivity and selectivity for metal ions. However, MNPNP has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of MNPNP. One area of research could be the development of new MNPNP-based fluorescent probes for the detection of metal ions. Another area of research could be the synthesis of new MNPNP derivatives with improved solubility and bioavailability. Additionally, MNPNP could be studied for its potential applications in drug delivery and imaging.
Métodos De Síntesis
MNPNP can be synthesized through a multistep process that involves the reaction of 4-nitroaniline with ethyl acetoacetate to form 4-nitrophenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol.
Aplicaciones Científicas De Investigación
MNPNP has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions like copper, iron, and zinc. MNPNP has also been used as a pH indicator and as a ligand in the synthesis of metal complexes.
Propiedades
Número CAS |
132-42-3 |
|---|---|
Nombre del producto |
3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol |
Fórmula molecular |
C10H8N4O5 |
Peso molecular |
264.19 g/mol |
Nombre IUPAC |
5-methyl-4-nitro-2-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H8N4O5/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5,11H,1H3 |
Clave InChI |
JROWKMSMOKJXDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
5-methyl-4-nitro-2-(4-nitrophenyl)-1H-pyrazol-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



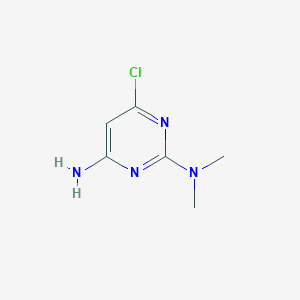

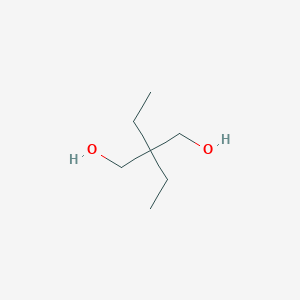
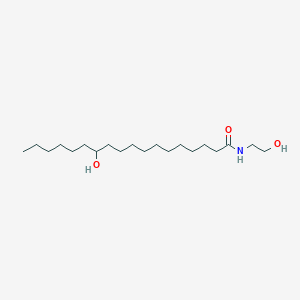

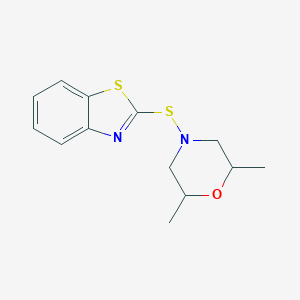
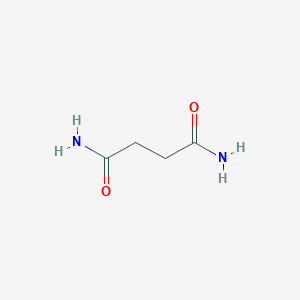

![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)


